CX-5011 (CAS 1333382-30-1) is a highly potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) formulated as a sodium salt. Structurally, it features a pyrimido[4,5-c]quinoline core, which distinguishes it from earlier pyridine-based analogs. This specific structural modification grants CX-5011 exceptional kinome selectivity while maintaining sub-nanomolar target affinity (Ki ~ 0.42 nM). Additionally, it possesses a unique dual-mechanism profile, acting both as a CK2 inhibitor and a potent inducer of non-apoptotic cell death (methuosis) via Rac1 activation. The sodium salt formulation is specifically designed to optimize solubility and handling in complex biological assays and in vivo formulations, making it a premium choice for rigorous target validation and oncology drug development [1].
Substituting CX-5011 with the closely related and more common clinical benchmark, CX-4945 (Silmitasertib), introduces severe polypharmacology risks. CX-4945 inhibits dozens of off-target kinases, confounding experimental readouts and making it impossible to definitively attribute observed phenotypes to CK2 inhibition alone [1]. Furthermore, utilizing the free acid form of CX-5011 instead of the sodium salt (CAS 1333382-30-1) often leads to precipitation in aqueous assay buffers or in vivo dosing vehicles, resulting in inconsistent bioavailability and irreproducible dose-response curves. Procurement of the exact sodium salt of CX-5011 is critical for researchers requiring high-fidelity target isolation and reliable formulation processability.
CX-5011 demonstrates unprecedented selectivity for CK2 compared to the clinical benchmark CX-4945. The substitution of a pyridine ring with a pyrimidine ring weakens off-target interactions, drastically reducing the number of kinases inhibited and improving the Gini coefficient from 0.615 to 0.735 [1].
| Evidence Dimension | Off-target kinase hits (>50% inhibition) |
| Target Compound Data | 11 kinases |
| Comparator Or Baseline | 30 kinases (CX-4945) |
| Quantified Difference | 63% reduction in off-target binding |
| Conditions | 102-kinase profiling panel at 1 µM |
Eliminates confounding off-target effects, ensuring that experimental readouts are genuinely driven by CK2 inhibition.
Beyond CK2 inhibition, CX-5011 acts as a powerful inducer of methuosis—a form of non-apoptotic cell death driven by hyperactivation of Rac1 and massive macropinocytosis. In direct comparisons, CX-5011 promotes the formation of enlarged cytosolic vacuoles at significantly lower concentrations than its parent compound [1].
| Evidence Dimension | Methuosis induction potency |
| Target Compound Data | Active at low micromolar concentrations |
| Comparator Or Baseline | Requires 4x higher concentration (CX-4945) |
| Quantified Difference | 4-fold more powerful at inducing methuosis |
| Conditions | Mammalian cell culture and in vivo zebrafish models |
Provides a highly potent mechanism to eradicate apoptosis-resistant or multidrug-resistant cancer cells.
The sodium salt formulation of CX-5011 (CAS 1333382-30-1) overcomes the poor aqueous solubility typical of highly lipophilic tricyclic kinase inhibitors. It readily forms stable, clear solutions in standard low-toxicity vehicles, whereas free acid forms or generic analogs are prone to phase separation.
| Evidence Dimension | Solution clarity and stability |
| Target Compound Data | Clear solution at >= 0.99 mM (>= 0.36 mg/mL) |
| Comparator Or Baseline | High precipitation risk (Free acid / generic lipophilic inhibitors) |
| Quantified Difference | Maintains 100% optical clarity without exceeding 10% DMSO |
| Conditions | 10% DMSO / 90% (20% SBE-beta-CD in saline) vehicle |
Prevents assay failure and dosing inconsistencies caused by compound precipitation in complex biological matrices.
Directly downstream of its superior kinome selectivity, CX-5011 is the optimal chemical probe for isolating CK2-dependent pathways in oncology and metabolic research, avoiding the polypharmacology artifacts associated with CX-4945 [1].
Leveraging its potent, 4-fold enhanced ability to induce methuosis, this compound is perfectly suited for developing therapeutic strategies against imatinib-resistant or apoptosis-evading cancer cell lines[2].
Thanks to the high solubility of the sodium salt form, CX-5011 is highly recommended for in vivo efficacy studies requiring reproducible, precipitation-free dosing in standard vehicles like SBE-beta-CD or PEG300 .